FT827 is categorized under small molecule inhibitors and is part of a broader class of compounds that target deubiquitinating enzymes. The International Union of Pure and Applied Chemistry (IUPAC) name for FT827 is N-(4-(4-hydroxy-4-((1-methyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)sulfonyl)phenyl)acetamide, with the CAS number 1959537-86-0 . This compound has been synthesized and characterized by various research groups focused on drug discovery.
The synthesis of FT827 involves several key steps, typically starting from commercially available precursors. The synthetic route includes the formation of the pyrazolo[3,4-d]pyrimidin-4-one core, followed by functionalization to introduce the vinylsulfonamide moiety. Specific methods include:
Each step requires careful control of reaction conditions to ensure high yields and minimize byproducts.
The molecular structure of FT827 can be described as follows:
The three-dimensional conformation of FT827 reveals that it binds tightly to the USP7 active site, forming a covalent bond with Cys223, which is critical for its inhibitory activity .
FT827 primarily undergoes a covalent reaction with the thiol group of Cys223 in USP7. This reaction can be characterized as follows:
Further studies using mass spectrometry have confirmed that FT827 selectively modifies USP7 without affecting other deubiquitinating enzymes, underscoring its selectivity and potential therapeutic utility .
The mechanism by which FT827 inhibits USP7 involves competitive binding at the enzyme's active site. Upon binding:
This mechanism highlights FT827's potential as a powerful tool in modulating USP7 activity in various biological contexts.
FT827 exhibits several notable physical and chemical properties:
These properties are essential for its formulation in biological assays and potential therapeutic applications.
FT827 has significant potential applications in various fields:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3